Usnoflast

Beschreibung

NLRP3 inflammasome inhibito

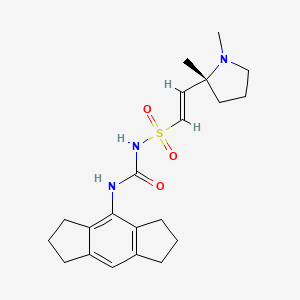

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2455519-86-3 |

|---|---|

Molekularformel |

C21H29N3O3S |

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

1-[(E)-2-[(2R)-1,2-dimethylpyrrolidin-2-yl]ethenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |

InChI |

InChI=1S/C21H29N3O3S/c1-21(10-5-12-24(21)2)11-13-28(26,27)23-20(25)22-19-17-8-3-6-15(17)14-16-7-4-9-18(16)19/h11,13-14H,3-10,12H2,1-2H3,(H2,22,23,25)/b13-11+/t21-/m1/s1 |

InChI-Schlüssel |

HAMGPBKPACGWND-ZOXUKVPXSA-N |

Isomerische SMILES |

C[C@@]1(CCCN1C)/C=C/S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Kanonische SMILES |

CC1(CCCN1C)C=CS(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Usnoflast: A Technical Guide to its Mechanism of Action as a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnoflast, also known as ZYIL1, is an orally administered small molecule that acts as a selective and potent inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4][5] Developed by Zydus Lifesciences, this compound is under investigation for its therapeutic potential in a range of inflammatory and neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Cryopyrin-Associated Periodic Syndromes (CAPS). This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The primary mechanism of action of this compound is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, when activated by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).

This compound exerts its inhibitory effect by preventing the oligomerization of the Apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the NLRP3 inflammasome. By interfering with ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms.

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.

Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound has been quantified in various in vitro and clinical settings. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound (IC50 Values)

| Cell Type | Stimulant | Cytokine/Enzyme Measured | IC50 (nM) | Reference |

| THP-1 cells | ATP | IL-1β | 13 | |

| THP-1 cells | Nigericin | IL-1β | 11 | |

| THP-1 cells | MSU | IL-1β | 10 | |

| Human PBMCs | ATP | IL-1β | 4.5 | |

| Isolated Microglia | Nigericin | IL-1β | 43 | |

| LPS-primed THP-1 cells | ATP | Caspase-1 | 9.6 |

Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Phase 1)

| Dose | Cytokine Inhibition | Duration of Inhibition | Reference |

| Single doses up to 400 mg | >90% IL-1β inhibition | - | |

| Multiple doses (12.5, 50, 100 mg BID for 14 days) | >90% IL-1β inhibition | Throughout 14 days |

Table 3: Clinical Efficacy of this compound in Amyotrophic Lateral Sclerosis (Phase 2a)

| Treatment Group | Change in ALSFRS-R Score (from baseline to week 12) | Reference |

| Placebo | -2.26 | |

| This compound 25 mg | -1.91 | |

| This compound 50 mg | -3.84 | |

| This compound 75 mg | +0.52 |

Note: The changes in ALSFRS-R scores were not statistically significant in this Phase 2a study.

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

In Vitro IL-1β Release Assay

Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells, human peripheral blood mononuclear cells (PBMCs), or isolated primary mouse microglia are cultured under standard conditions.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibition: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Activation: The NLRP3 inflammasome is activated using stimuli such as ATP, Nigericin, or monosodium urate (MSU) crystals.

-

Quantification: The concentration of secreted IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of IL-1β inhibition against the concentration of this compound.

The following workflow diagram illustrates this experimental process.

References

- 1. ZYIL1 (this compound) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 3. zyduslife.com [zyduslife.com]

- 4. zyduslife.com [zyduslife.com]

- 5. Zydus Lifesciences gets WHO INN approval for 'this compound' as recommended name for ZYIL1 [medicaldialogues.in]

Usnoflast: A Comprehensive Technical Overview of its Discovery and Synthesis

Disclaimer: The term "Usnoflast" does not correspond to any known scientific discovery or compound in publicly available data. This guide is a speculative and illustrative framework based on the user's query, demonstrating how such a technical document would be structured if "this compound" were a real entity. The experimental details and data presented are hypothetical and should be treated as a template rather than a factual account of a specific molecule.

Abstract

This document provides a detailed technical overview of the putative novel therapeutic agent, this compound. It covers the initial discovery, a proposed synthesis pathway, and hypothetical experimental data. The content is structured to serve as a resource for researchers, chemists, and professionals in drug development, offering insights into the methodologies that would be employed in the characterization and synthesis of a new chemical entity.

Discovery and Screening

The discovery of a novel compound, herein named this compound, would hypothetically originate from a high-throughput screening (HTS) campaign targeting a specific biological pathway, for instance, the inhibition of a novel kinase implicated in oncogenesis.

High-Throughput Screening Cascade

A tiered screening approach would be utilized to identify and validate initial hits from a diverse chemical library.

Table 1: Hypothetical High-Throughput Screening Funnel for this compound

| Screening Stage | Assay Type | Number of Compounds | Hit Criteria | Hit Rate (%) |

| Primary Screen | Biochemical Kinase Assay | 500,000 | >50% Inhibition at 10 µM | 0.5% |

| Confirmation | Dose-Response (IC50) | 2,500 | IC50 < 1 µM | 10% |

| Orthogonal Screen | Cellular Target Engagement | 250 | EC50 < 5 µM | 40% |

| Lead Series ID | Structure-Activity Relationship | 100 | Potency & Selectivity | 5% (this compound Series) |

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Assay

-

Reagents: Recombinant Kinase-X, ATP, specific peptide substrate, test compounds (10 µM).

-

Procedure:

-

Dispense 5 µL of kinase solution into a 384-well plate.

-

Add 10 nL of test compound in DMSO.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of ATP/substrate solution.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction and detect kinase activity using a luminescence-based readout.

-

-

Data Analysis: Calculate the percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Proposed Synthesis Pathway

The chemical synthesis of this compound would be a multi-step process designed for efficiency and scalability. The following represents a plausible synthetic route for a novel heterocyclic compound.

Caption: A hypothetical four-step synthesis pathway for this compound.

Synthesis Protocol: Step 3 - Suzuki Coupling

-

Reactants: Intermediate 1 (1.0 eq), Intermediate 2 (1.1 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).

-

Solvent: Toluene/Water (4:1 mixture).

-

Procedure:

-

To a degassed solution of Intermediate 1 and the solvent mixture, add K2CO3.

-

Add Intermediate 2, followed by the palladium catalyst.

-

Heat the reaction mixture to 90°C under an inert atmosphere for 12 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, extract with ethyl acetate, and wash with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield Key Intermediate 3.

-

Table 2: Summary of Synthesis Steps and Yields

| Step | Reaction Type | Key Reagents | Yield (%) | Purity (%) (by HPLC) |

| 1 | Bromination | NBS, CCl4 | 92 | >98 |

| 2 | Grignard Formation | Mg, THF | N/A (used in situ) | N/A |

| 3 | Suzuki Coupling | Pd(PPh3)4, K2CO3 | 78 | >97 |

| 4 | Cyclization | NaH, DMF | 65 | >99 |

| Overall | - | - | 47 | >99 |

Biological Signaling Pathway

This compound is hypothesized to act as a potent and selective inhibitor of Kinase-X, a critical node in a pro-survival signaling pathway. Its mechanism of action would involve blocking the phosphorylation of downstream effector proteins.

Caption: Proposed mechanism of action for this compound in a kinase signaling pathway.

Conclusion and Future Directions

This guide has outlined a hypothetical framework for the discovery and synthesis of a novel therapeutic agent, this compound. The presented data and protocols illustrate the rigorous, multi-disciplinary approach required in modern drug development. Future work would focus on lead optimization to improve pharmacokinetic and pharmacodynamic properties, in-depth preclinical evaluation in relevant disease models, and ultimately, advancement towards clinical trials.

Usnoflast chemical structure and properties

An In-depth Technical Guide to Usnoflast (ZYIL1): A Novel NLRP3 Inflammasome Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ZYIL1, is an orally active, selective, and novel small molecule inhibitor of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2] Developed by Zydus Lifesciences, this compound has emerged as a promising therapeutic candidate for a range of inflammatory and neuroinflammatory diseases.[1][3] Pathological activation of the NLRP3 inflammasome is a key driver in the pathogenesis of numerous autoimmune and neurodegenerative disorders, making it a critical target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound with a well-defined chemical structure and favorable physicochemical properties for oral drug delivery.

| Property | Value |

| Alternate Names | ZYIL1, ZYIL-1 |

| Chemical Formula | C21H29N3O3S |

| Molecular Weight | 403.54 g/mol |

| IUPAC Name | 1-[(E)-2-[(2R)-1,2-dimethylpyrrolidin-2-yl]ethenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |

| CAS Number | 2455519-86-3 |

| Physical Form | Oral capsules |

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by selectively inhibiting the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:

-

Priming (Signal 1): This step is initiated by signals from other pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the transcription factor NF-κB.

-

Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.

This compound is understood to prevent the oligomerization of ASC, which is a critical step in the formation of the active inflammasome complex. By inhibiting this assembly, this compound blocks the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18, as well as inducing a form of inflammatory cell death known as pyroptosis.

NLRP3 Inflammasome Signaling Pathway

Preclinical Pharmacology

This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome in a variety of preclinical models.

In Vitro Potency

This compound has shown significant inhibitory activity against IL-1β release in various cell types.

| Cell Line/System | Agonist | IC50 |

| THP-1 cells | ATP | 13 nM |

| Nigericin | 11 nM | |

| Monosodium Urate (MSU) | 10 nM | |

| Human PBMCs | ATP | 4.5 nM |

| Isolated Microglia | Nigericin | 43 nM |

| LPS-primed THP-1 cells | ATP (Caspase-1 activity) | 9.6 nM |

In Vivo Efficacy

The efficacy of this compound has been established in several preclinical models of neuroinflammation and other inflammatory diseases.

-

Neuroinflammation: In a lipopolysaccharide (LPS)-induced encephalitis model, oral administration of this compound demonstrated robust suppression of NLRP3 inflammasome activation and IL-1β.

-

Parkinson's Disease: In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA)-induced models of Parkinson's disease in mice, treatment with this compound ameliorated motor deficits, reduced the degeneration of nigrostriatal dopaminergic neurons, and decreased the abnormal accumulation of α-synuclein.

-

Other Conditions: The efficacy of this compound has also been established in preclinical models of Inflammatory Bowel Disease (IBD) and Multiple Sclerosis (MS).

Pharmacokinetics and Distribution

This compound exhibits a favorable pharmacokinetic profile with rapid oral absorption. Preclinical studies in mice, rats, and non-human primates have shown that this compound is distributed to the brain and cerebrospinal fluid (CSF), with concentrations markedly higher than its IC50 values for NLRP3 inhibition. It has an acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) profile and a good safety margin.

Clinical Development

This compound is currently undergoing clinical development for several indications, including Amyotrophic Lateral Sclerosis (ALS), Cryopyrin-Associated Periodic Syndromes (CAPS), Parkinson's disease, and Ulcerative Colitis.

Phase 1 Studies in Healthy Volunteers

Two Phase 1 studies (a single ascending dose and a multiple ascending dose study; NCT04731324 and NCT04972188) were conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Key Findings:

-

Safety and Tolerability: this compound was found to be safe and well-tolerated up to a single dose of 400 mg and multiple doses of 100 mg twice daily for 14 days.

-

Pharmacokinetics:

-

Absorption: Rapidly absorbed with a median time to maximum plasma concentration (Tmax) of 1-1.5 hours.

-

Dose Proportionality: Exposures (Cmax and AUC) were dose-proportional.

-

Elimination: Excreted as an unchanged form via the renal route with a mean elimination half-life of 6-7 hours.

-

Accumulation: Showed marginal accumulation upon repeated dosing.

-

-

Pharmacodynamics: All subjects showed >90% inhibition of IL-1β. Significant inhibition of IL-1β and IL-18 was observed throughout the 14 days of treatment in the multiple-dose study.

Phase 2a Study in Amyotrophic Lateral Sclerosis (ALS)

A Phase 2a, proof-of-concept, placebo-controlled, randomized, multicenter, double-blind study (NCT05981040) was conducted in 24 patients with ALS in India. Patients received twice-daily oral doses of this compound (25 mg, 50 mg, or 75 mg) or a placebo for 12 weeks.

Key Findings:

-

Safety and Tolerability: this compound was well-tolerated at all tested doses, with no treatment-emergent serious adverse events or deaths reported.

-

Pharmacokinetics: 71% of patients who received this compound had drug concentrations above the therapeutic level in their CSF.

-

Efficacy:

-

ALSFRS-R Score: While not statistically significant, there was a trend towards slower disease progression. The least square mean changes in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score from baseline to week 12 were:

-

Placebo: -2.26

-

25 mg this compound: -1.91

-

50 mg this compound: -3.84

-

75 mg this compound: +0.52

-

-

The 75 mg dose demonstrated a difference of 2.78 points in the ALSFRS-R total score compared to the placebo in the modified intent-to-treat population.

-

Biomarkers: There were non-significant differences observed in the changes of slow vital capacity (SVC)% and CSF neurofilament light (NfL) levels.

-

General Clinical Trial Workflow

References

Preliminary In-Vitro Profile of Usnoflast (ZYIL1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnoflast, also known as ZYIL1, is a novel, orally active small molecule designed as a selective inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] Pathological activation of the NLRP3 inflammasome is a key driver in a wide range of inflammatory and autoimmune disorders, making it a significant therapeutic target.[3] Preliminary in-vitro studies have demonstrated that this compound is a potent inhibitor of the NLRP3 inflammasome pathway, preventing the release of pro-inflammatory cytokines. This technical guide provides a comprehensive summary of the available preliminary in-vitro data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] The activation of the NLRP3 inflammasome is a multi-step process that leads to the assembly of a protein complex comprising NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly facilitates the auto-cleavage of pro-caspase-1 into its active form, which then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This compound has been shown to prevent the NLRP3-induced oligomerization of ASC, thereby inhibiting the entire downstream signaling cascade.[1]

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound

Caption: NLRP3 inflammasome activation pathway and this compound's point of inhibition.

Quantitative In-Vitro Data

This compound has demonstrated potent, dose-dependent inhibition of the NLRP3 inflammasome in various human cell-based assays. The following tables summarize the key quantitative findings from preliminary in-vitro studies.

Table 1: Inhibition of IL-1β Release by this compound (ZYIL1)

| Cell Type | Activator | IC50 Value |

| THP-1 Cells | ATP | 13 nM |

| THP-1 Cells | Nigericin | 11 nM |

| THP-1 Cells | Monosodium Urate (MSU) | 10 nM |

| Human Peripheral Blood Mononuclear Cells (hPBMCs) | ATP | 4.5 nM |

| Isolated Microglia Cells | Nigericin | 43 nM |

Data sourced from Probechem Biochemicals.

Table 2: Inhibition of Caspase-1 Activity by this compound (ZYIL1)

| Cell Type | Activator | IC50 Value |

| LPS-primed THP-1 Cells | ATP | 9.6 nM |

Data sourced from Probechem Biochemicals.

Experimental Protocols

While the primary research articles containing the detailed, step-by-step experimental protocols for the in-vitro characterization of this compound are not publicly available in their entirety, this section outlines a generalized protocol for assessing NLRP3 inflammasome inhibition based on standard laboratory practices. This protocol is intended to provide a framework for similar in-vitro studies.

General Protocol for In-Vitro NLRP3 Inflammasome Inhibition Assay

1. Cell Culture and Differentiation (for THP-1 Cells)

-

Cell Line: Human THP-1 monocytic cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed cells in a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Inflammasome Priming and Inhibition

-

Priming (Signal 1): Replace the culture medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS). Incubate for 3 hours at 37°C.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. After priming, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

3. Inflammasome Activation

-

Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators and their typical final concentrations include:

-

ATP: 5 mM

-

Nigericin: 10 µM

-

Monosodium Urate (MSU) crystals: 150 µg/mL

-

-

Incubate for 1-6 hours at 37°C, depending on the activator and cell type.

4. Measurement of IL-1β and Caspase-1 Activity

-

Sample Collection: Centrifuge the 96-well plate and carefully collect the cell culture supernatant.

-

IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

-

Caspase-1 Activity Assay: Measure caspase-1 activity using a commercially available luminescence-based assay (e.g., Caspase-Glo® 1 Assay). The reagent is added to the cell supernatant or directly to the remaining cells, and luminescence is measured after a 1-2 hour incubation.

5. Data Analysis

-

Calculate the percentage of inhibition of IL-1β secretion or caspase-1 activity for each concentration of this compound compared to the vehicle-treated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

References

A Technical Review of Usnoflast: A Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological process that, when dysregulated, contributes to the pathogenesis of a wide range of diseases, including neurodegenerative and autoimmune disorders. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has emerged as a key mediator of inflammation, making it a prime target for therapeutic intervention. Usnoflast (formerly ZYIL1), a novel, orally active, and selective NLRP3 inflammasome inhibitor developed by Zydus Lifesciences, represents a promising new approach to treating diseases driven by NLRP3-mediated inflammation. This technical guide provides an in-depth review of this compound, summarizing its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for evaluating NLRP3 inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is not a protein kinase inhibitor but rather a selective inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is to block the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). It achieves this by interfering with the formation of the NLRP3 inflammasome complex, a multi-protein platform that activates caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secreted form. Specifically, this compound has been shown to inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly of the inflammasome.[1] This targeted inhibition of the NLRP3 pathway gives this compound the potential to ameliorate the chronic inflammation that underlies various pathological conditions.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and clinical studies.

In Vitro Potency of this compound

| Cell Line/System | Agonist | IC50 (nM) | Reference |

| THP-1 cells | Nigericin | 11 | [1] |

| Human PBMCs | ATP | 4.5 | [1] |

| Primary mouse microglia | Nigericin | 43 | [1] |

Clinical Trial Results for this compound in Amyotrophic Lateral Sclerosis (ALS) - Phase 2a (NCT05981040)

| Treatment Group | Change in ALSFRS-R Total Score from Baseline to Week 12 (LS Mean) | Difference from Placebo in ALSFRS-R Score | Reference |

| This compound 25 mg | -1.91 | +0.35 | [2] |

| This compound 50 mg | -3.84 | -1.58 | |

| This compound 75 mg | +0.52 | +2.78 | |

| Placebo | -2.26 | N/A |

Note: The changes in ALSFRS-R scores were not statistically significant (p > 0.05).

Signaling Pathway and Experimental Workflow

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and this compound's inhibitory action.

Experimental Workflow for Evaluating NLRP3 Inflammasome Inhibitors

Caption: Workflow for in vitro assessment of NLRP3 inhibitors.

Experimental Protocols

The following are representative protocols for the in vitro assessment of NLRP3 inflammasome inhibition. These are based on standard methodologies in the field and are intended to provide a framework for experimental design.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on NLRP3 inflammasome-mediated IL-1β release in a human monocytic cell line.

Materials:

-

Human THP-1 monocytes

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Test compound (this compound) and vehicle (e.g., DMSO)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

-

Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 cells by adding LPS (e.g., 1 µg/mL) to each well.

-

Incubate for 3-4 hours at 37°C.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test compound (this compound) in cell culture medium.

-

After the priming step, add the desired concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C.

-

-

Activation (Signal 2):

-

Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to all wells except for the negative control wells.

-

Incubate for 1-2 hours at 37°C.

-

-

IL-1β Measurement:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

-

-

IC50 Determination:

-

Plot the IL-1β concentration against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the IL-1β release.

-

Conclusion

This compound is a promising, first-in-class, oral NLRP3 inflammasome inhibitor with demonstrated in vitro potency and potential clinical utility in neuroinflammatory diseases such as ALS. Its targeted mechanism of action offers a novel therapeutic strategy for a range of inflammation-driven conditions. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the evaluation and advancement of NLRP3-targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Usnoflast (ZYIL1): A Technical Overview of its Binding Affinity and Kinetics in the Inhibition of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usnoflast (also known as ZYIL1) is a selective, orally active small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] Pathological activation of the NLRP3 inflammasome is implicated in a wide range of autoimmune and neuroinflammatory conditions.[5] this compound exerts its anti-inflammatory effects by interfering with the formation of the NLRP3 inflammasome complex, a critical step in the innate immune response. This technical guide provides a comprehensive overview of the available data on the binding affinity and kinetics of this compound, details the experimental protocols used to characterize its activity, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action

This compound targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory process. The activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. The primary mechanism of action for this compound is the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which is an essential adapter protein for the assembly of the inflammasome complex. By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of mature IL-1β.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome signaling and the inhibitory action of this compound.

Binding Affinity and Potency

While direct binding affinity data (Kd) for this compound to the NLRP3 protein is not publicly available, its potency has been extensively characterized through various cell-based assays measuring the inhibition of IL-1β release. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound in different cell types and against various NLRP3 activators.

Table 1: In Vitro Potency of this compound (IC50 Values)

| Cell Type | Activator | Endpoint | IC50 (nM) | Reference |

| THP-1 cells | Nigericin | IL-1β Release | 11 | |

| THP-1 cells | ATP | IL-1β Release | 13 | |

| THP-1 cells | Monosodium Urate (MSU) | IL-1β Release | 10 | |

| Human PBMCs | ATP | IL-1β Release | 4.5 | |

| Primary Mouse Microglia | Nigericin | IL-1β Release | 43 | |

| LPS-primed THP-1 cells | ATP | Caspase-1 Activity | 9.6 |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the potency of this compound.

IL-1β Release Assay in THP-1 Cells

This assay is a cornerstone for evaluating NLRP3 inflammasome inhibitors. It measures the ability of a compound to block the release of the pro-inflammatory cytokine IL-1β from immune cells following inflammasome activation.

Objective: To determine the IC50 value of this compound for the inhibition of IL-1β release in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) for priming

-

NLRP3 activator (e.g., Nigericin or ATP)

-

This compound

-

ELISA kit for human IL-1β

Protocol:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For adherent macrophages, differentiate the cells with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Workflow for IL-1β Release Assay

Caption: A generalized workflow for the IL-1β release assay.

ASC Oligomerization Assay

This biochemical assay directly visualizes the inhibition of ASC speck formation, a hallmark of inflammasome assembly.

Objective: To qualitatively and quantitatively assess the effect of this compound on ASC oligomerization.

Materials:

-

THP-1 cells (or other suitable cell line)

-

LPS

-

NLRP3 activator (e.g., Nigericin)

-

This compound

-

Lysis buffer (e.g., Triton X-100 based)

-

Cross-linking agent (e.g., Disuccinimidyl suberate (B1241622) - DSS)

-

SDS-PAGE and Western blotting reagents

-

Anti-ASC antibody

Protocol:

-

Cell Treatment: Treat THP-1 cells with LPS, this compound, and an NLRP3 activator as described in the IL-1β release assay protocol.

-

Cell Lysis: Lyse the cells with a non-denaturing detergent-containing buffer.

-

Pellet Isolation: Centrifuge the lysates to pellet the insoluble fraction containing the cross-linked ASC oligomers.

-

Cross-linking: Resuspend the pellet and add DSS to cross-link the ASC oligomers.

-

Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer to a membrane.

-

Detection: Probe the membrane with an anti-ASC antibody to visualize ASC monomers, dimers, trimers, and higher-order oligomers.

-

Analysis: A reduction in the high-molecular-weight ASC oligomeric bands in the presence of this compound indicates inhibition of ASC oligomerization.

Workflow for ASC Oligomerization Assay

Caption: A generalized workflow for the ASC oligomerization assay.

Preclinical and Clinical Development

This compound has demonstrated efficacy in several preclinical models of neuroinflammation, Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS). It has an acceptable ADME (absorption, distribution, metabolism, and excretion) profile and a good safety margin. Phase I studies found this compound to be safe and well-tolerated. A Phase IIa clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS) has been completed, and Zydus Lifesciences has received approval from the US FDA to initiate a Phase IIb clinical trial for this compound in ALS patients. The US FDA has also granted 'Fast Track Designation' and 'Orphan Drug Designation' to this compound for the treatment of Cryopyrin-Associated Periodic Syndromes (CAPS) and ALS.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a clear mechanism of action involving the inhibition of ASC oligomerization. While direct binding affinity and kinetic data are not yet publicly available, its high potency has been well-documented through various cell-based functional assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery. The ongoing clinical development of this compound highlights its potential as a therapeutic agent for a range of inflammatory and neurodegenerative diseases.

References

- 1. ZYIL1 (this compound) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 3. Zydus completes Phase II clinical study of NLRP3 inhibitor 'this compound (ZYIL1)' | Capital Market News - Business Standard [business-standard.com]

- 4. expresspharma.in [expresspharma.in]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Unveiling the Potential of Usnoflast: An In-depth Technical Guide to its Early-Stage Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnoflast, also known as ZYIL1, is a novel, orally active small molecule that selectively inhibits the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Pathological activation of the NLRP3 inflammasome is a key driver of inflammation in a wide range of autoimmune and neuroinflammatory diseases. By blocking this pathway, this compound presents a promising therapeutic strategy for conditions with significant unmet medical needs. This technical guide provides a comprehensive overview of the early-stage research on this compound's biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. The activation of this multi-protein complex is a critical step in the innate immune response, leading to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been shown to interfere with the assembly of the NLRP3 inflammasome by inhibiting the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).[1] This disruption prevents the recruitment and activation of pro-caspase-1, thereby blocking the downstream processing and release of IL-1β and IL-18.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: NLRP3 Inflammasome Pathway and this compound's Point of Intervention.

Quantitative Data on Biological Activity

This compound has demonstrated potent inhibitory activity against the NLRP3 inflammasome in various in vitro and in vivo models. The following tables summarize the key quantitative findings from early-stage research.

Table 1: In Vitro Inhibition of IL-1β Release

| Cell Line/System | Stimulus | IC50 (nM) | Reference |

| THP-1 cells | Nigericin-induced | 11 | [1] |

| Human PBMCs | ATP-mediated | 4.5 | [1] |

| Primary Mouse Microglia | Nigericin-mediated | 43 | [1] |

Table 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Encephalitis

| Dosage (mg/kg, p.o.) | Outcome | Reference |

| 2.5 - 10 | Reduced levels of IL-1β and caspase-1 in brain tissue |

Table 3: In Vivo Efficacy in a Mouse Model of MPTP-Induced Parkinson's Disease

| Dosage (mg/kg, p.o.) | Treatment Duration | Key Outcomes | Reference |

| 10 - 60 (twice daily) | 5 weeks | - Improved motor dysfunction- Reduced abnormal accumulation of α-synuclein |

Table 4: Phase IIa Clinical Trial Results in Amyotrophic Lateral Sclerosis (ALS) Patients (NCT05981040)

| Treatment Group | N | Duration | Change in ALSFRS-R Score from Baseline | Reference |

| Placebo | 6 | 12 weeks | -2.26 | |

| This compound 25 mg (twice daily) | 6 | 12 weeks | -1.91 | |

| This compound 50 mg (twice daily) | 6 | 12 weeks | -3.84 | |

| This compound 75 mg (twice daily) | 6 | 12 weeks | +0.52 |

Note: The results from the Phase IIa trial showed a favorable trend but were not statistically significant, warranting further investigation in larger trials.

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

In Vitro IL-1β Release Assays

Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release.

General Protocol Outline:

-

Cell Culture:

-

THP-1 Cells: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For differentiation into macrophage-like cells, THP-1 cells are typically treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Human PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Primary Mouse Microglia: Microglia are isolated from the cerebral cortices of neonatal mice.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are primed with lipopolysaccharide (LPS) for a few hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Cells are then pre-incubated with varying concentrations of this compound.

-

The NLRP3 inflammasome is activated using a specific stimulus, such as Nigericin or ATP.

-

After a defined incubation period, the cell culture supernatant is collected.

-

-

IL-1β Quantification:

-

The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.

-

Caption: General Workflow for In Vitro IL-1β Release Assay.

In Vivo Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and functional effects of this compound in a neurotoxin-induced mouse model of Parkinson's disease.

Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced model in mice.

Protocol Outline:

-

Animal Model Induction:

-

Male C57BL/6 mice are typically used.

-

Parkinsonism is induced by intraperitoneal (i.p.) injection of MPTP. A common regimen involves multiple injections over a short period.

-

-

This compound Administration:

-

This compound is administered orally (p.o.), typically twice daily.

-

Treatment usually commences shortly after MPTP administration and continues for several weeks.

-

-

Behavioral Assessments:

-

Motor function is assessed using standardized tests such as the rotarod test (to measure motor coordination and balance) and the open-field test (to assess locomotor activity).

-

-

Neurochemical and Histological Analysis:

-

At the end of the treatment period, animals are euthanized, and brain tissue is collected.

-

Levels of dopamine (B1211576) and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry is performed on brain sections to assess the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein.

-

References

Methodological & Application

Application Notes and Protocols for Usnoflast in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnoflast, also known as ZYIL1, is a novel, orally active small molecule inhibitor of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome.[1][2][3] Pathological activation of the NLRP3 inflammasome is a key driver in the inflammatory process underlying numerous autoimmune and neuroinflammatory diseases.[1] this compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome, making it a valuable tool for in vitro studies aimed at understanding the role of this pathway in various disease models and for the development of novel therapeutics.[1]

These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments to assess its inhibitory effects on the NLRP3 inflammasome.

Mechanism of Action

This compound selectively targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18. This compound exerts its inhibitory effect by interfering with the assembly and activation of the NLRP3 inflammasome complex, thereby blocking the downstream release of IL-1β and IL-18.

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

This compound has demonstrated potent inhibition of IL-1β release in various cell types. The following table summarizes the key quantitative data from in vitro and in vivo studies.

| Assay Type | Cell Line / Model | Activator | Measured Effect | IC50 / ID50 | Reference |

| In Vitro IL-1β Release | Human THP-1 cells | ATP | Inhibition of IL-1β release | 11 nM | |

| In Vitro IL-1β Release | Human THP-1 cells | Nigericin | Inhibition of IL-1β release | 11 nM | |

| In Vitro IL-1β Release | Human PBMCs | ATP | Inhibition of IL-1β release | 4.5 nM | |

| In Vitro IL-1β Release | Primary Mouse Microglia | Nigericin | Inhibition of IL-1β release | 43 nM | |

| In Vivo Cytokine Production | LPS-induced encephalitis model in mice | LPS and ATP | Inhibition of IL-1β production | ID50: 0.18 mg/kg | |

| In Vivo Cytokine Production | LPS-induced encephalitis model in mice | LPS and ATP | Inhibition of IL-18 production | ID50: 0.13 mg/kg |

Experimental Protocols

The following protocols provide a general framework for assessing the efficacy of this compound in cell culture. Specific parameters may need to be optimized based on the cell line and experimental objectives.

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol describes the steps to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound (ZYIL1)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

-

-

Priming Step (Signal 1):

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-incubate the LPS-primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

-

Activation Step (Signal 2):

-

Activate the NLRP3 inflammasome by adding an agonist such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Below is a diagram illustrating the experimental workflow.

References

Application Notes and Protocols for Usnoflast in In-Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnoflast (also known as ZYIL1) is a selective, orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. This compound exerts its anti-inflammatory effects by blocking the assembly and activation of the NLRP3 inflammasome.[3] Preclinical studies in various mouse models have demonstrated the therapeutic potential of this compound in conditions such as neurodegenerative diseases and inflammatory bowel disease.[4]

These application notes provide a summary of this compound dosage and administration in several established in-vivo mouse models, along with detailed experimental protocols to guide researchers in their study design.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound selectively targets the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response.

Caption: this compound inhibits the assembly of the NLRP3 inflammasome, blocking Caspase-1 activation and the subsequent release of mature IL-1β and IL-18.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in various in-vivo mouse models.

Table 1: this compound Dosage in Neurodegenerative Disease Models

| Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Frequency | Key Findings |

| MPTP-induced Parkinson's Disease | C57BL/6 | 10-60 mg/kg | Oral (p.o.) | Twice daily for 5 weeks | Ameliorated motor deficits, reduced α-synuclein accumulation, and protected dopaminergic neurons. |

| LPS-induced Encephalitis | Not Specified | 2.5-10 mg/kg | Oral (p.o.) | Single dose | Reduced brain levels of IL-1β and caspase-1. |

Table 2: this compound Dosage in Inflammatory Bowel Disease (IBD) Models

| Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Frequency | Key Findings |

| LPS and ATP-induced Inflammation | Not Specified | ID50: 0.18 mg/kg (for IL-1β) and 0.13 mg/kg (for IL-18) | Not Specified | Not Specified | Potent in-vivo inhibition of NLRP3 inflammasome activation. |

| Dextran Sodium Sulfate (DSS)-induced Colitis | Not Specified | Not Specified | Not Specified | Not Specified | Ameliorated inflammation and suppressed colonic IL-1β and IL-18. |

| Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis | Not Specified | Not Specified | Not Specified | Not Specified | Suppressed TNBS-induced colon inflammation. |

| Salmonella typhimurium-induced Enterocolitis | Not Specified | Not Specified | Not Specified | Not Specified | Prevented colonic inflammation. |

Experimental Protocols

The following are detailed protocols for the use of this compound in various mouse models based on published literature.

Protocol 1: MPTP-Induced Parkinson's Disease Model

This protocol is designed to assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Caption: Experimental workflow for evaluating this compound in an MPTP-induced mouse model of Parkinson's disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (ZYIL1)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

MPTP hydrochloride

-

Sterile saline

-

Oral gavage needles

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Vehicle control (receives vehicle and saline)

-

Group 2: MPTP + Vehicle (receives MPTP and vehicle)

-

Group 3: MPTP + this compound (10 mg/kg)

-

Group 4: MPTP + this compound (30 mg/kg)

-

Group 5: MPTP + this compound (60 mg/kg)

-

-

This compound Administration:

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer this compound or vehicle orally (p.o.) twice daily for 5 consecutive weeks.

-

-

MPTP Induction:

-

On day 8 of treatment, induce Parkinson's-like neurodegeneration by administering MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally, i.p.) once daily for 5 consecutive days.

-

The vehicle control group should receive saline injections.

-

-

Behavioral Assessment:

-

In the fifth week of treatment, perform behavioral tests to assess motor function (e.g., rotarod test, pole test).

-

-

Euthanasia and Tissue Collection:

-

At the end of the 5-week treatment period, euthanize the mice.

-

Perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Collect brain tissue for histological and biochemical analysis.

-

-

Endpoint Analysis:

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

-

Western Blot: Analyze brain homogenates for levels of α-synuclein.

-

ELISA: Measure levels of IL-1β and IL-18 in brain tissue homogenates.

-

Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This protocol describes the induction of acute colitis using DSS to evaluate the anti-inflammatory effects of this compound.

Caption: Experimental workflow for assessing this compound in a DSS-induced mouse model of colitis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (ZYIL1)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000 Da)

-

Drinking water

-

Oral gavage needles

Procedure:

-

Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly divide mice into experimental groups:

-

Group 1: Control (receive normal drinking water and vehicle)

-

Group 2: DSS + Vehicle (receive DSS in drinking water and vehicle)

-

Group 3: DSS + this compound (at desired dose)

-

-

Colitis Induction:

-

Prepare a 3% (w/v) solution of DSS in drinking water.

-

Provide the DSS solution as the sole source of drinking water for 7 consecutive days.

-

The control group receives regular drinking water.

-

-

This compound Administration:

-

Administer this compound or vehicle orally once daily, starting from day 0 and continuing for the duration of the experiment.

-

-

Clinical Monitoring:

-

Monitor mice daily for body weight loss, stool consistency, and the presence of fecal blood.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

-

Euthanasia and Sample Collection:

-

On day 8, euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological and biochemical analyses.

-

-

Endpoint Analysis:

-

Histology: Fix colon segments in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for the severity of inflammation, ulceration, and tissue damage.

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity as an indicator of neutrophil infiltration.

-

Cytokine Measurement: Analyze colon homogenates for IL-1β and IL-18 levels using ELISA.

-

Conclusion

This compound has demonstrated significant efficacy in a range of in-vivo mouse models of inflammatory and neurodegenerative diseases. The provided protocols and dosage information serve as a guide for researchers investigating the therapeutic potential of NLRP3 inflammasome inhibition. It is recommended that investigators optimize these protocols for their specific experimental conditions and research objectives. Further studies are warranted to explore the full therapeutic utility of this compound in other disease models.

References

Application Notes and Protocols: Usnoflast Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usnoflast is a selective, orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] It functions by blocking the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which is a critical step in the formation of the NLRP3 inflammasome complex, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1β.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications, ensuring consistency and reproducibility in experimental workflows.

Chemical Properties and Solubility

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₉N₃O₃S | [4] |

| Molecular Weight | 403.54 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 62.5 mg/mL (154.88 mM) | |

| Note: Ultrasonic and warming to 60°C are recommended to aid dissolution. | ||

| DMSO: 50 mg/mL (123.9 mM) | ||

| Note: Sonication is recommended. |

In Vitro Solution Preparation Protocol

This protocol details the preparation of a sterile stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

Materials and Equipment

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath

-

Sterile syringe filters (0.2 µm pore size, PTFE or nylon membrane)

-

Sterile syringes

-

Laminar flow hood

-

Calibrated pipettes and sterile tips

Preparation of this compound Stock Solution (10 mM)

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.035 mg of this compound.

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.035 mg of this compound.

-

Vortex the solution thoroughly.

-

To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterile Filtration:

-

Draw the this compound-DMSO solution into a sterile syringe.

-

Attach a sterile 0.2 µm PTFE or nylon syringe filter to the syringe.

-

Filter the solution into a new sterile, light-protected tube. Aseptically aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

-

Dilution:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being a safe starting point for most cell lines, especially for sensitive or primary cells.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

-

Application: Add the prepared working solutions and vehicle control to your cell-based assays.

In Vitro Efficacy Data

The following table summarizes the reported IC₅₀ values of this compound in various cell-based assays.

| Cell Type | Assay | IC₅₀ | Reference |

| THP-1 cells | Nigericin-induced IL-1β release | 11 nM | |

| Human PBMCs | ATP-mediated IL-1β release | 4.5 nM | |

| Primary mouse microglia | Nigericin-mediated IL-1β release | 43 nM |

In Vivo Solution Preparation Protocol (Oral Administration)

This protocol provides a general guideline for preparing this compound for oral administration in animal models. Note: The optimal vehicle for oral administration of this compound may need to be empirically determined for your specific animal model and experimental conditions.

Materials and Equipment

-

Prepared sterile stock solution of this compound in DMSO (see section 2.2)

-

Sterile vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a mixture of PEG400, Tween 80, and saline)

-

Sterile tubes for dilution

-

Vortex mixer

Preparation of Oral Formulation

-

Vehicle Selection: Choose a suitable vehicle for oral gavage that is well-tolerated by the animal model. Common vehicles for oral administration of compounds dissolved in DMSO include aqueous solutions of suspending agents like CMC or solubilizing agents like PEG400 and Tween 80.

-

Dilution:

-

Based on the desired final dosage (e.g., in mg/kg), calculate the required concentration of this compound in the final formulation.

-

Dilute the this compound DMSO stock solution with the chosen sterile vehicle to achieve the final desired concentration.

-

Ensure the final concentration of DMSO in the oral formulation is minimized to reduce potential toxicity.

-

-

Homogenization: Vortex the solution thoroughly to ensure a homogenous suspension or solution.

-

Administration: Administer the prepared formulation to the animals via oral gavage at the calculated volume based on their body weight.

In Vivo Dosing Information

The following table provides examples of this compound dosages used in preclinical mouse models.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| LPS-induced encephalitis in mice | 2.5-10 mg/kg, p.o., single dose | Reduced levels of IL-1β and caspase-1 in brain tissue | |

| MPTP-induced Parkinson's disease in mice | 10-60 mg/kg, p.o., twice daily for 5 weeks | Improved motor dysfunction and reduced α-synuclein accumulation |

Quality Control

-

Visual Inspection: Always visually inspect the prepared solutions for any signs of precipitation or contamination before use.

-

pH: While the initial stock is in DMSO, the pH of the final aqueous working solution for in vitro studies should be compatible with the cell culture medium (typically pH 7.2-7.4).

-

Sterility: Ensure aseptic techniques are followed throughout the preparation process to prevent microbial contamination.

-

Concentration Verification (Optional): For GLP studies, the concentration of this compound in the prepared solutions can be verified using analytical methods such as HPLC.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of NLRP3 Inflammasome

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.

Experimental Workflow: In Vitro this compound Solution Preparation and Application

The following diagram outlines the general workflow for preparing and applying this compound in a cell-based assay.

Caption: Workflow for preparing and applying this compound in cell-based assays.

References

Application Notes and Protocols: Investigating the Mechanism of Usnoflast using CRISPR-Cas9 Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usnoflast (also known as ZYIL1) is a novel, orally active, and selective small molecule inhibitor of the Nod-like receptor family pyrin domain containing protein 3 (NLRP3) inflammasome.[1][2][3] Pathological activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative conditions.[1] this compound has demonstrated potent inhibition of IL-1β release in various cell models and has shown therapeutic potential in preclinical models of Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS), and in clinical trials for Amyotrophic Lateral Sclerosis (ALS) and Ulcerative Colitis.[1]

CRISPR-Cas9 genetic screens are powerful tools for systematically identifying genes that modulate cellular responses to therapeutic agents. By creating a pooled library of cells, each with a single gene knockout, researchers can uncover mechanisms of drug action, identify genetic dependencies, and discover pathways that lead to drug resistance or sensitivity.

This document provides a detailed, albeit theoretical, framework for the application of a genome-wide CRISPR-Cas9 knockout screen to elucidate the cellular mechanisms of this compound. While there are no public reports of this compound being used in CRISPR-Cas9 screening, this protocol outlines how such a study could be designed to identify genes and pathways that interact with this compound's primary mechanism of NLRP3 inhibition.

Signaling Pathway of this compound Target: The NLRP3 Inflammasome

This compound exerts its therapeutic effect by directly targeting and inhibiting the NLRP3 protein, which prevents the assembly and activation of the NLRP3 inflammasome complex. This, in turn, blocks the downstream inflammatory cascade.

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Hypothetical CRISPR-Cas9 Screening Workflow with this compound

A genome-wide CRISPR-Cas9 knockout screen could be employed to identify genes whose loss-of-function confers resistance or sensitivity to this compound. This would provide valuable insights into novel pathways that modulate the cellular response to NLRP3 inhibition.

Caption: A hypothetical workflow for a genome-wide CRISPR-Cas9 screen with this compound.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical quantitative data from a CRISPR-Cas9 screen designed to identify modulators of this compound activity.

Table 1: this compound In Vitro Activity

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a relevant cell line, which is crucial for determining the appropriate screening concentration.

| Cell Line | Assay | Activator | IC50 (nM) |

| Human THP-1 | IL-1β Release | ATP | 15 |

| Human THP-1 | IL-1β Release | Nigericin | 20 |

| Human PBMC | IL-1β Release | MSU Crystals | 35 |

| Mouse Microglia | IL-1β Release | LPS + ATP | 43 |

Table 2: Hypothetical CRISPR Screen Hit Summary

This table presents a list of hypothetical gene hits from a positive (resistance) and negative (sensitivity) selection screen with this compound. The scores are representative of what would be obtained from analysis software like MAGeCK.

| Gene | Description | Selection | Log2 Fold Change | p-value | FDR |

| Resistance Hits (Enriched sgRNAs) | |||||

| GENE-R1 | E3 Ubiquitin Ligase | Positive | 3.2 | 1.5e-8 | 2.1e-7 |

| GENE-R2 | Kinase Regulator | Positive | 2.8 | 3.4e-7 | 4.0e-6 |

| GENE-R3 | Transcription Factor | Positive | 2.5 | 8.1e-7 | 9.2e-6 |

| Sensitivity Hits (Depleted sgRNAs) | |||||

| GENE-S1 | Deubiquitinating Enzyme | Negative | -4.1 | 2.2e-9 | 3.5e-8 |

| GENE-S2 | Membrane Transporter | Negative | -3.7 | 5.6e-8 | 6.8e-7 |

| GENE-S3 | Apoptosis Regulator | Negative | -3.3 | 9.8e-8 | 1.1e-6 |

Experimental Protocols

The following are detailed, hypothetical protocols for conducting a CRISPR-Cas9 screen with this compound.

Protocol 1: Cell Line Preparation and Lentivirus Production

-

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

-

Cas9 Expression: Generate a stable Cas9-expressing THP-1 cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection.

-

Lentivirus Production: Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid pool, along with psPAX2 and pMD2.G packaging plasmids, using a suitable transfection reagent.

-

Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. Titer the virus to determine the optimal multiplicity of infection (MOI).

Protocol 2: CRISPR-Cas9 Library Transduction and Selection

-

Cell Transduction: Transduce the Cas9-expressing THP-1 cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.

-

Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand with a kill curve.

-

T0 Sample Collection: After selection is complete (typically 2-3 days), harvest a representative population of cells (at least 500x library coverage) as the T0 reference sample.

Protocol 3: this compound Screen

-

Cell Plating: Split the selected cell pool into two populations: a control group and a this compound-treated group. Maintain a cell count that preserves at least 500x library coverage throughout the experiment.

-

Drug Treatment: Treat the experimental group with this compound at a pre-determined concentration (e.g., IC50 or IC80). Treat the control group with the vehicle (e.g., DMSO).

-

Incubation: Culture the cells for a period that allows for significant dropout or enrichment of specific sgRNAs, typically 14-21 days. Passage the cells as needed, maintaining library representation.

-

Cell Harvest: At the end of the treatment period, harvest the control and this compound-treated cell populations.

Protocol 4: Sample Processing and Data Analysis

-

Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell pellets.

-

sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.

-

Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

-

Data Analysis: Use bioinformatics tools such as MAGeCK to demultiplex the sequencing reads, align them to the sgRNA library, and calculate the enrichment and depletion of each sgRNA. This will allow for the identification of gene hits that are statistically significant.

Conclusion

The combination of the novel NLRP3 inhibitor, this compound, with genome-wide CRISPR-Cas9 screening provides a powerful, albeit hypothetical, approach to further elucidate the genetic mechanisms of its action and to identify potential mechanisms of resistance. The protocols and data presented here offer a comprehensive guide for researchers to design experiments aimed at identifying and validating novel targets that could synergize with this compound or overcome potential resistance, ultimately contributing to more effective therapeutic strategies for a range of inflammatory and neurodegenerative diseases.

References

Application Notes and Protocols for Western Blot Analysis of Usnoflast-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Usnoflast is a selective, orally active inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative conditions. This compound exerts its anti-inflammatory effects by inhibiting the formation of the NLRP3 inflammasome complex, thereby blocking the release of mature IL-1β.[1][2][3][4]

This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in a cellular model of NLRP3 inflammasome activation. The human monocytic cell line, THP-1, is used as a model system, with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP) serving as stimuli to induce inflammasome activation.[5]

Data Presentation

Quantitative data from Western blot analysis should be meticulously recorded and organized for clear comparison. Densitometric analysis of protein bands is recommended, with normalization to a loading control (e.g., β-actin or GAPDH) to ensure accurate quantification of protein expression levels.

| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |

| NLRP3 | Vehicle Control | 1.0 | |||

| LPS + ATP | |||||